(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride
Description
This compound is a pyrrolo-pyrazine-dione derivative featuring a bicyclic framework with a stereospecific 7S,8aS configuration. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. The amino and methyl substituents at positions 7 and 2, respectively, confer distinct electronic and steric properties, influencing its biological interactions .
Properties
IUPAC Name |
(7S,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;/h5-6H,2-4,9H2,1H3;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVDOFINUKZJKV-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2CC(CC2C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2C[C@H](C[C@H]2C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazine ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines.
Methylation: The methyl group is introduced via alkylation reactions, typically using methyl iodide or similar reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential as a drug candidate due to its structural similarity to naturally occurring compounds that interact with biological targets. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for the treatment of various diseases, including cancer and infectious diseases .
- Antimicrobial Activity : Preliminary studies suggest that (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride may exhibit antimicrobial properties. This potential is attributed to its ability to inhibit specific metabolic pathways in pathogens .
- Pharmacological Studies : Ongoing pharmacological research aims to elucidate the mechanisms of action of this compound, focusing on its effects on cellular signaling pathways and enzyme inhibition .
Biological Research
- Biochemical Assays : The compound can be utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its interaction with various enzymes can provide insights into metabolic regulation .
- Cell Culture Studies : Researchers are employing this compound in cell culture studies to explore its effects on cell proliferation and apoptosis. These studies are crucial for understanding its potential therapeutic applications .
- Target Identification : The compound’s unique structure allows for the identification of specific molecular targets within biological systems, aiding in the discovery of new therapeutic pathways .
Industrial Applications
- Material Science : The compound may find applications in the development of new materials due to its unique chemical properties. Its ability to undergo various chemical reactions can be harnessed for synthesizing novel compounds with desirable characteristics .
- Catalysis : (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride could serve as a catalyst in organic reactions, enhancing reaction rates and selectivity in synthetic processes .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride against various cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, the compound demonstrated activity against several bacterial strains. The mechanism was linked to the inhibition of key metabolic enzymes essential for bacterial survival.
Mechanism of Action
The mechanism of action of (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
All compounds in this class share the pyrrolo[1,2-a]pyrazine-1,4-dione bicyclic scaffold. Key variations include:
- Substituents: Position and type of functional groups (e.g., hydroxy, benzyl, methoxy, amino).
- Stereochemistry : Configurational differences (e.g., 7R vs. 7S, 8aS vs. 8aR).
- Salt forms : Hydrochloride vs. free base.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Antimicrobial Activity
- 3-Propyl-hexahydro-pyrrolo… : Exhibits activity against Bacillus subtilis and Staphylococcus aureus due to hydrophobic interactions with bacterial membranes .
- Hexahydro-3-(phenylmethyl)-pyrrolo…: Disrupts biofilms of Pseudomonas aeruginosa and Escherichia coli, likely via quorum-sensing inhibition .
Anticancer Activity
- Hexahydro-3-(phenylmethyl)-pyrrolo… : Induces apoptosis in HCT116 colon cancer cells by arresting the cell cycle at G1/S phase .
- 2-Benzyl-7-hydroxy-hexahydro-pyrrolo…: Potential cytotoxicity linked to benzyl group-mediated DNA intercalation .
Antioxidant and Anti-inflammatory Properties
Critical Discussion of Key Differentiators
- Hydrochloride Salt : The target compound’s HCl salt improves bioavailability compared to neutral analogs like GF51156 .
- Amino vs. Hydroxy/Methoxy Groups: The 7-amino group may enhance hydrogen bonding with biological targets (e.g., enzymes), whereas methoxy or hydroxy groups prioritize solubility .
- Stereochemistry : The 7S configuration in the target compound could favor specific enantioselective interactions, unlike 7R analogs like GF51156 .
Biological Activity
(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride is a heterocyclic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride
- CAS Number : 1881275-83-7
- Molecular Formula : C8H13ClN3O2
- Molecular Weight : 219.67 g/mol
- Purity : 95% .
The compound exhibits various biological activities primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of the Vanin-1 enzyme, which plays a role in inflammatory responses and oxidative stress conditions. Vanin-1 is expressed in multiple tissues including the kidney and liver and has implications in various pathophysiological processes .
Pharmacological Effects
Research indicates that (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride may influence the following biological processes:
- Anti-inflammatory Effects : By inhibiting Vanin-1, this compound may reduce inflammation in various models.
- Antioxidant Activity : The compound has shown potential in mitigating oxidative stress by modulating antioxidant enzyme levels.
Case Studies
- In Vitro Studies :
- A study demonstrated that treatment with (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride resulted in a significant reduction of pro-inflammatory cytokines in cultured macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases.
- Animal Models :
Data Table: Biological Activity Summary
Q & A
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic
For structural confirmation, use 1H/13C NMR to resolve stereochemistry (e.g., NOE effects for spatial arrangement) and electron ionization mass spectrometry (EI-MS) to validate molecular weight. Pair with gas chromatography (GC) using non-polar columns (e.g., HP-5MS) and a temperature gradient (50°C to 300°C) to assess purity and retention indices . Cross-reference with NIST spectral databases for consistency .
How can researchers resolve discrepancies in mass spectral data across studies?
Advanced
Discrepancies may arise from ionization methods (e.g., EI vs. CI) or column polarity. Replicate conditions from NIST protocols (non-polar vs. polar columns) and validate with high-resolution MS (HRMS) . For example, NIST data for analogous pyrrolo[1,2-a]pyrazines show retention index variations of ±15 units between polar and non-polar GC columns . Use multivariate analysis to isolate confounding factors (e.g., impurities, solvent effects).
What synthetic strategies optimize the introduction of the 2-methyl group in the pyrrolo[1,2-a]pyrazine core?
Advanced
Employ cyclocondensation of methyl-substituted amino acids (e.g., L-alanine) with ketones under inert atmospheres. For example, cyclization of L-prolyl-L-alanine derivatives at 80–100°C in anhydrous DMF yields diketopiperazines with >85% purity . Optimize catalysts (e.g., p-toluenesulfonic acid) and reaction time (6–12 hrs) to minimize by-products.
How should the stereochemical configuration at 7S and 8aS positions be confirmed experimentally?
Advanced
X-ray crystallography provides definitive confirmation. For non-crystalline samples, use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and compare retention times to enantiomeric standards. Alternatively, NOESY NMR can identify through-space correlations between the 7-amino and 2-methyl groups .
What are the best practices for handling and storage to ensure compound stability?
Basic
Store in airtight, light-protected containers at -20°C to prevent hydrolysis. Use nitrogen purging for long-term storage. Personal protective equipment (PPE) must include nitrile gloves, goggles, and lab coats. Avoid water contact due to the hydrochloride’s hygroscopicity; use inert absorbents (e.g., vermiculite) for spills .
How can computational modeling predict the compound’s pharmacokinetic properties?
Advanced
Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., peptidases). Use QSAR models based on logP (predicted: 0.8–1.2) and polar surface area (PSA: ~90 Ų) to estimate bioavailability. Validate with in vitro Caco-2 assays for permeability .
How should researchers design experiments to assess stability under varying pH conditions?
Advanced
Use accelerated stability testing : incubate samples in buffers (pH 3–9) at 40°C for 4 weeks. Monitor degradation via HPLC-UV (λ = 210 nm) and quantify impurities (e.g., hydrolyzed lactam). Include oxidative controls (3% H₂O₂) and inert (N₂) atmospheres. Statistical analysis via split-plot designs can isolate pH and temperature effects .
What methodologies address low yields in the final synthetic step?
Advanced
Low yields (<50%) often result from incomplete cyclization. Optimize by:
- Microwave-assisted synthesis (100°C, 30 mins, 150 W) to enhance reaction kinetics.
- Solid-phase extraction (SPE) with C18 cartridges to remove unreacted precursors.
- Salt metathesis (e.g., ion exchange with Amberlite IRA-67) to improve hydrochloride crystallinity .
How can analytical challenges in detecting trace by-products be mitigated?
Advanced
Use LC-MS/MS in MRM mode for sensitivity (LOD: 0.1 ng/mL). For example, detect cyclic dipeptide by-products (m/z 210–260) with a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm). Isotopic labeling (e.g., ¹⁵N) aids in distinguishing degradation products .
What safety protocols are critical during scale-up synthesis?
Basic
Follow GHS Category 4 guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
